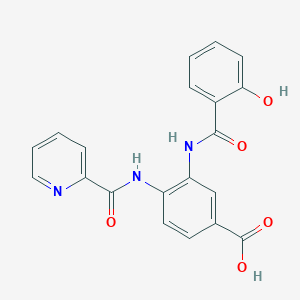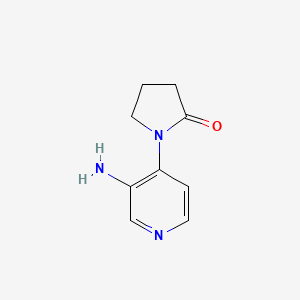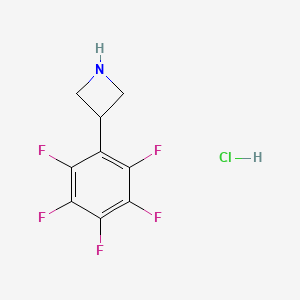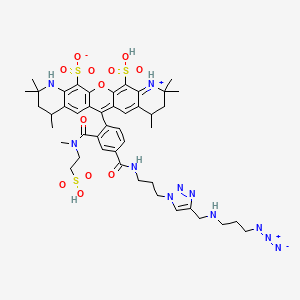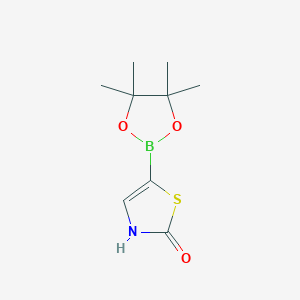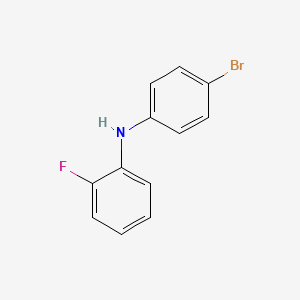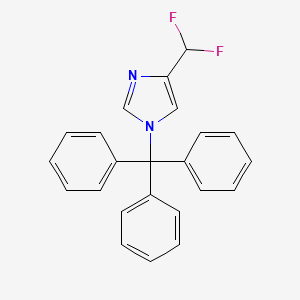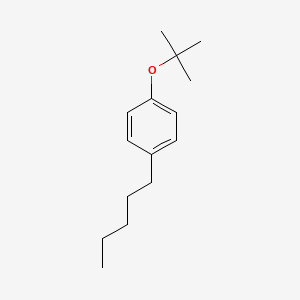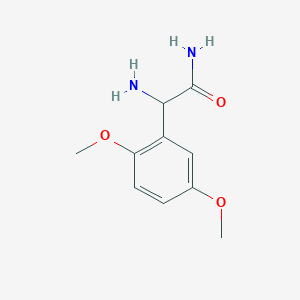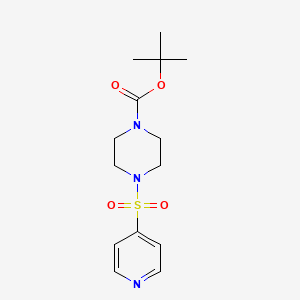
1-Boc-4-(4-pyridylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(4-pyridylsulfonyl)piperazine is a chemical compound with the molecular formula C14H21N3O4S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
The synthesis of 1-Boc-4-(4-pyridylsulfonyl)piperazine typically involves the reaction of 4-(4-pyridylsulfonyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-Boc-4-(4-pyridylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(4-pyridylsulfonyl)piperazine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(4-pyridylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or as a ligand for receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(4-pyridylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(4-aminophenyl)piperazine: This compound has an amino group instead of a pyridylsulfonyl group, making it useful in different synthetic applications.
1-Boc-4-(4-cyanobenzyl)piperazine: This compound has a cyanobenzyl group, which imparts different chemical properties and reactivity.
1-Boc-4-(4-benzyl)piperazine: This compound has a benzyl group, making it useful in the synthesis of various organic molecules.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperazine derivatives in scientific research and industry.
Eigenschaften
Molekularformel |
C14H21N3O4S |
|---|---|
Molekulargewicht |
327.40 g/mol |
IUPAC-Name |
tert-butyl 4-pyridin-4-ylsulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O4S/c1-14(2,3)21-13(18)16-8-10-17(11-9-16)22(19,20)12-4-6-15-7-5-12/h4-7H,8-11H2,1-3H3 |
InChI-Schlüssel |
VWKPIOUCWXYBSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





